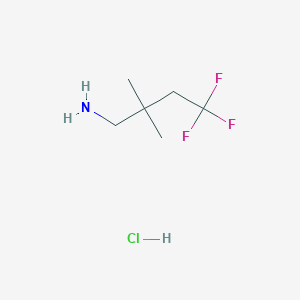
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride
説明
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1955548-98-7 . It is a white to off-white crystalline solid that is water-soluble and highly reactive.
Molecular Structure Analysis
The IUPAC Name for this compound is 4,4,4-trifluoro-2,2-dimethylbutan-1-amine hydrochloride . The InChI Code is 1S/C6H12F3N.ClH/c1-5(2,4-10)3-6(7,8)9;/h3-4,10H2,1-2H3;1H .Physical And Chemical Properties Analysis
The molecular weight of 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride is 191.62 . It is a powder at room temperature .科学的研究の応用
Synthesis of Taurine Derivatives
- A novel method for protecting sulfonic acids using the safety-catch principle was developed, where 2,2-dimethylbutane-1,4-diol plays a key role. This method facilitates the synthesis of protected derivatives of taurine (2-aminoethanesulfonic acid), indicating a potential application in the synthesis of various sulfonic acids, including taurine derivatives (Seeberger et al., 2007).
One-Pot Synthesis of Pyrrolidine-Carbonitriles
- The one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water presents an environmentally friendly and convenient approach. This synthesis method could be significant in developing novel chemical compounds for various research applications (D’hooghe et al., 2009).
Mechanism of Oxidative Addition
- Research on the oxidative addition of trifluoroacetamide to 2,3-dimethylbuta-1,3-diene provides insights into the stereochemistry and mechanism involved in this chemical reaction. Understanding these mechanisms is vital for advancing chemical synthesis techniques (Astakhova et al., 2017).
Oxidative Triflamidation Studies
- The reaction of trifluoromethanesulfonamide with various dienes, including 2,3-dimethylbuta-1,3-diene, in an oxidative system, results in the formation of diazabicyclo hexane compounds. Such studies are crucial for understanding the reactivity of triflamides and their potential applications in organic synthesis (Moskalik et al., 2014).
Asymmetric Organocatalysis
- Research into the asymmetric organocatalysis of 4 + 3 cycloaddition reactions using 4-trialkylsilyloxypentadienals, chiral secondary amines, and dienes has opened up new possibilities in the field of enantioselective synthesis, demonstrating the potential of these compounds in creating enantiomerically enriched products (Harmata et al., 2003).
Safety And Hazards
特性
IUPAC Name |
4,4,4-trifluoro-2,2-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2,4-10)3-6(7,8)9;/h3-4,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGFAZPXGIEMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435899.png)
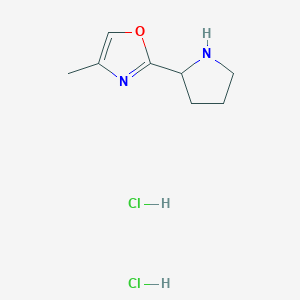
![N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1435901.png)
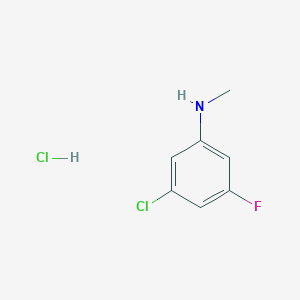
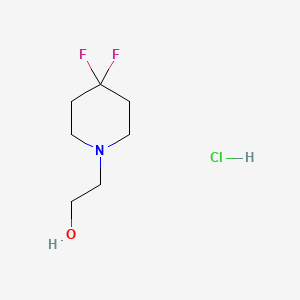
![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435908.png)
![8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1435909.png)
![3-[(Oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1435910.png)
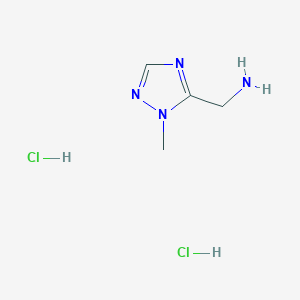
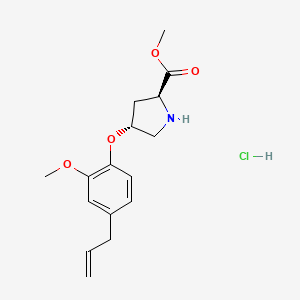
![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)
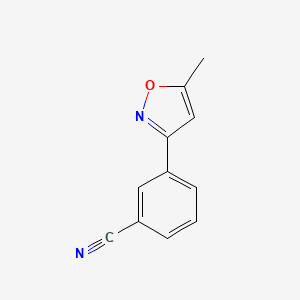
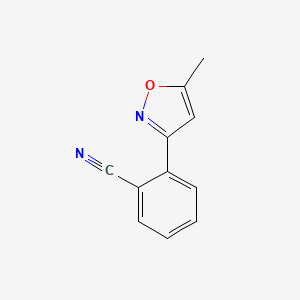
![2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1435921.png)